![molecular formula C12H15NO3 B11880786 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde](/img/structure/B11880786.png)
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a tetrahydropyran ring and a picolinaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde typically involves the reaction of 2-pyridinecarboxaldehyde with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions . The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently dehydrated to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinic acid
Reduction: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinyl alcohol
Substitution: Various substituted derivatives of the pyridine ring
Scientific Research Applications
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom.
Picolinaldehyde: Lacks the tetrahydropyran moiety but shares the picolinaldehyde structure.
Bisabolol oxide A: Contains a tetrahydropyran ring but differs in its overall structure and functional groups.
Biological Activity
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a compound with a complex molecular structure, featuring a picolinaldehyde moiety and a tetrahydro-2H-pyran-2-yl group. This unique combination of functional groups positions it as a candidate for various biological activities, potentially influencing metabolic pathways and enzyme interactions.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 1198117-72-4
- Purity : >97% .
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, its structural characteristics suggest potential interactions with various biological targets. The compound's hydroxymethyl group may enhance its reactivity and ability to interact with enzymes or receptors.
Potential Biological Activities
- Enzyme Interaction : Compounds similar in structure often exhibit binding affinity to enzymes involved in metabolic processes. Understanding these interactions is crucial for evaluating therapeutic potential.
- Antimicrobial Properties : Analogous compounds, such as 6-Methylpicolinaldehyde, have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : Tetrahydropyran derivatives have been studied for their neuroprotective effects, indicating that this compound might also contribute to neuroprotection .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methylpicolinaldehyde | Picolinaldehyde with a methyl group | Antimicrobial properties |
Tetrahydropyran | Saturated cyclic ether | Potential neuroprotective effects |
4-Picolinaldehyde | Picolinaldehyde without tetrahydropyran | Anticancer properties |
The combination of both tetrahydropyran and picolinaldehyde functionalities in this compound may confer distinct biological activities not observed in other similar compounds .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c14-8-10-4-3-5-11(13-10)9-16-12-6-1-2-7-15-12/h3-5,8,12H,1-2,6-7,9H2 |
InChI Key |
DIDCECIIFFBDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=NC(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.